(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)pent-4-enoic acid
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Overview
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Pent-4-enoic Acid Backbone: The backbone of the compound is constructed through a series of reactions, including aldol condensation, reduction, and dehydration.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed using mild conditions such as oxalyl chloride in methanol.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pent-4-enoic acid backbone.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol at room temperature for 1-4 hours.
Substitution: Methoxyphenyl halides in the presence of a base.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of various substituents on the methoxyphenyl ring.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or carboxylic acids.
Scientific Research Applications
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-PHENYLPENT-4-ENOICACID: Lacks the methoxy group, resulting in different reactivity and biological activity.
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-HYDROXYPHENYL)PENT-4-ENOICACID: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and interactions.
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s ability to undergo selective deprotection and participate in various reactions makes it valuable in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C17H23NO5 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E,2S)-5-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-14(15(19)20)7-5-6-12-8-10-13(22-4)11-9-12/h5-6,8-11,14H,7H2,1-4H3,(H,18,21)(H,19,20)/b6-5+/t14-/m0/s1 |
InChI Key |
GBURGJLIAXCGAA-GJBLVYBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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